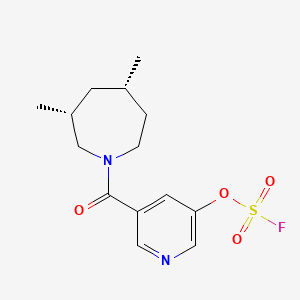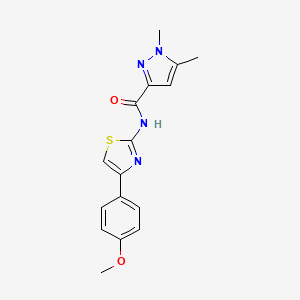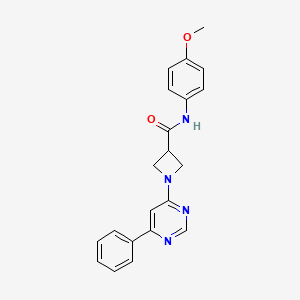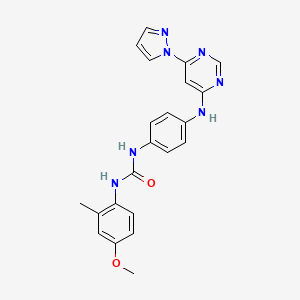
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane, also known as FSP-3, is a compound with potential therapeutic applications. It is a small molecule that has been synthesized and studied for its biological activity.
Mécanisme D'action
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane works by inhibiting the activity of enzymes involved in cell division and proliferation, such as cyclin-dependent kinases (CDKs). By targeting these enzymes, (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane can prevent the growth and proliferation of cancer cells. (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has several advantages for lab experiments. It is readily available for research purposes, and its synthesis process has been optimized for high yield and purity. (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has also been extensively studied for its biological activity, making it a well-characterized compound. However, (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has limitations for lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
For (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane research include further study of its potential therapeutic applications and optimization of its dosage and administration.
Méthodes De Synthèse
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane can be synthesized using a multi-step process involving the reaction of various intermediates. The starting material is 3,5-dimethylazepane, which is reacted with 5-fluorosulfonyloxypyridine-3-carbonyl chloride to produce the desired compound. The synthesis process has been optimized for high yield and purity, making (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane readily available for research purposes.
Applications De Recherche Scientifique
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. (3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane has also been studied for its potential use in treating other diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(3R,5S)-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-10-3-4-17(9-11(2)5-10)14(18)12-6-13(8-16-7-12)21-22(15,19)20/h6-8,10-11H,3-5,9H2,1-2H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVIJQDEMJOMGQ-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(C1)C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H](C1)C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,5-dimethylazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2476496.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476497.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)
![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)
![2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine](/img/structure/B2476502.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)


![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)

![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)

![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)